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molecular formula C8H6Cl2N2 B131914 5,6-Dichloro-2-methylbenzimidazole CAS No. 6478-79-1

5,6-Dichloro-2-methylbenzimidazole

Cat. No. B131914
M. Wt: 201.05 g/mol
InChI Key: WMOBNOCVMZFPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291203B1

Procedure details

A mixture of 4,5-dichloro-1,2-phenylenediamine (25 g, 0.14 mol) and a catalytic amount of p-toluenesulfonic acid suspended in toluene (200 mL) is heated to reflux in a 500 mL three-necked flask fitted with a reflux condenser and addition funnel. Triethyl orthoacetate (23 g, 0.14 mol) is added dropwise over the course of 2 hours. The reflux condenser is then replaced with a distillation head and approximately 50 mL of solvent (mixture of ethanol and toluene) is collected. The remaining reaction mixture is allowed to stand at room temperature overnight. The resulting solid is collected by suction filtration and dried under vacuum for 24 hrs. The product is used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11]1(C)C=CC(S(O)(=O)=O)=C[CH:12]=1.C(OCC)(OCC)(OCC)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[N:9]=[C:11]([CH3:12])[NH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Step Four
Name
solvent
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a 500 mL three-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and addition funnel
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
The remaining reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The product is used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC2=C(N=C(N2)C)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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